molecular formula C11H15NO4S B10756726 Ethyl 3-[4-(Aminosulfonyl)phenyl]propanoate

Ethyl 3-[4-(Aminosulfonyl)phenyl]propanoate

Cat. No.: B10756726
M. Wt: 257.31 g/mol
InChI Key: OJBJALUJMRMNIR-UHFFFAOYSA-N
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Description

ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE: is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is a small molecule with a molecular formula of C11H15NO4S and a molecular weight of 257.306 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE typically involves the esterification of 3-(4-aminosulfonylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding sulfonic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE has various applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 3-[4-(AMINOSULFONYL)PHENYL]PROPANOATE involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, the compound can modulate physiological processes such as respiration and acid-base balance .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

ethyl 3-(4-sulfamoylphenyl)propanoate

InChI

InChI=1S/C11H15NO4S/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)17(12,14)15/h3-4,6-7H,2,5,8H2,1H3,(H2,12,14,15)

InChI Key

OJBJALUJMRMNIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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